molecular formula C31H30ClNO5 B6053649 3,5-DIETHYL 4-[2-(BENZYLOXY)PHENYL]-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIETHYL 4-[2-(BENZYLOXY)PHENYL]-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B6053649
M. Wt: 532.0 g/mol
InChI Key: RJXUAAVXPLPELK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-DIETHYL 4-[2-(BENZYLOXY)PHENYL]-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class. Dihydropyridines are well-known for their role as calcium channel blockers, commonly used in the treatment of hypertension and cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIETHYL 4-[2-(BENZYLOXY)PHENYL]-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,5-DIETHYL 4-[2-(BENZYLOXY)PHENYL]-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyridine derivatives, tetrahydropyridine compounds, and various substituted aromatic compounds .

Scientific Research Applications

3,5-DIETHYL 4-[2-(BENZYLOXY)PHENYL]-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a calcium channel blocker in the treatment of hypertension.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily by blocking calcium channels in the cell membrane. This inhibition reduces the influx of calcium ions into cells, leading to vasodilation and a decrease in blood pressure. The molecular targets include L-type calcium channels, which are crucial for muscle contraction and neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

diethyl 1-[(4-chlorophenyl)methyl]-4-(2-phenylmethoxyphenyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30ClNO5/c1-3-36-30(34)26-19-33(18-22-14-16-24(32)17-15-22)20-27(31(35)37-4-2)29(26)25-12-8-9-13-28(25)38-21-23-10-6-5-7-11-23/h5-17,19-20,29H,3-4,18,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXUAAVXPLPELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC=CC=C2OCC3=CC=CC=C3)C(=O)OCC)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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